Product packaging for Dioxygen monofluoride(Cat. No.:CAS No. 15499-23-7)

Dioxygen monofluoride

Cat. No.: B100063
CAS No.: 15499-23-7
M. Wt: 50.997 g/mol
InChI Key: GQRAHKRZRKCZPQ-UHFFFAOYSA-N
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Description

Dioxygen monofluoride (FO₂) is a binary inorganic compound radical of fluorine and oxygen, recognized for its exceptional properties as a strong oxidizing agent with high energy content . Its significant research value lies in its instability, as the compound is stable only at low temperatures, making it a subject of interest in fundamental chemical and kinetic studies . This compound can be synthesized through the thermal decomposition of dioxygen difluoride (O₂F₂) or the photolysis of fluorine (F₂) and oxygen (O₂) diluted in argon at cryogenic conditions . Like other oxygen fluorides, O₂F is an endothermic compound and can release its energy either instantaneously or at a controlled rate, which has attracted attention for its potential applications in controlled energy release and jet propulsion systems . In atmospheric chemistry, radicals such as O₂F, along with oxygen monofluoride (OF), have been implicated in the destruction of ozone, although their role is considered less significant compared to other halogen radicals . Please Note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. It requires specialized handling and storage due to its reactive and unstable nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FO2 B100063 Dioxygen monofluoride CAS No. 15499-23-7

Properties

CAS No.

15499-23-7

Molecular Formula

FO2

Molecular Weight

50.997 g/mol

InChI

InChI=1S/FO2/c1-3-2

InChI Key

GQRAHKRZRKCZPQ-UHFFFAOYSA-N

SMILES

[O]OF

Canonical SMILES

[O]OF

Other CAS No.

15499-23-7

Synonyms

Dioxygen monofluoride

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Dioxygen Monofluoride

Photolytic Synthesis Techniques for O₂F Generation

Photolysis, the decomposition of chemical compounds by light, serves as a fundamental method for producing dioxygen monofluoride. These techniques often involve the irradiation of precursor molecules under specific conditions to yield the O₂F radical.

UV Irradiation of Fluorine and Oxygen Mixtures in Cryogenic Matrices

A prominent method for synthesizing and isolating this compound involves the ultraviolet (UV) irradiation of a mixture of molecular fluorine (F₂) and oxygen (O₂) suspended in a cryogenic matrix, typically solid argon. reddit.com This process is conducted at extremely low temperatures, usually around 4 Kelvin, to stabilize the highly reactive O₂F radical.

The fundamental reaction mechanism proceeds in two primary steps:

Photodissociation of Fluorine: The initial step involves the photolysis of fluorine molecules by UV light, which breaks the F-F bond to produce two fluorine atoms (F).

F₂ + hν (UV) → 2F

Reaction of Fluorine Atom with Oxygen: The resulting fluorine atom, being highly reactive, then combines with an oxygen molecule to form this compound. wikipedia.org

F + O₂ → O₂F

The inert nature of the argon matrix is crucial as it traps the O₂F radicals, preventing them from reacting further and allowing for their spectroscopic characterization.

Key Parameters for Cryogenic Matrix Synthesis of O₂F
ParameterTypical ConditionPurpose
ReactantsDilute mixture of F₂ and O₂ in ArgonProvides the necessary precursors for O₂F formation.
Matrix MaterialSolid ArgonIsolates and stabilizes the reactive O₂F radical.
Temperature~4 KPrevents decomposition and further reaction of O₂F.
Irradiation SourceUV lightInitiates the reaction by dissociating F₂ molecules.

Gas-Phase Photolysis Strategies for O₂F

While cryogenic matrix isolation is effective for studying the properties of O₂F, gas-phase photolysis offers an alternative route for its generation. This method involves the irradiation of gaseous mixtures of fluorine and oxygen. The reaction mechanism is similar to that in cryogenic matrices, involving the photodissociation of F₂ followed by the reaction of fluorine atoms with O₂. However, the transient nature of the O₂F radical in the gas phase makes its direct observation and characterization more challenging.

Thermal Decomposition Routes to O₂F Formation

Thermal decomposition of oxygen fluoride (B91410) precursors provides another avenue for the generation of this compound. These methods rely on the controlled heating of more complex oxygen fluoride compounds to induce their breakdown into simpler species, including O₂F.

Decomposition of Dioxygen Difluoride (O₂F₂) as a Precursor for O₂F

Dioxygen difluoride (O₂F₂) can be thermally decomposed to produce this compound. reddit.com This process involves the cleavage of the O-O bond in O₂F₂, yielding an O₂F radical and a fluorine atom. wikipedia.org

O₂F₂ → O₂F + F

This reaction is often studied in the context of the equilibrium between this compound and dioxygen difluoride.

Formation of O₂F from Trioxygen Difluoride (O₃F₂) Decomposition

Trioxygen difluoride (O₃F₂), also known as ozone difluoride, is another precursor that can yield this compound upon thermal decomposition. The decomposition of O₃F₂ can proceed through a pathway that releases an oxygen molecule and forms two O₂F radicals.

2O₃F₂ → O₂ + 2O₂F

This method highlights the role of higher oxygen fluorides as sources for the O₂F radical.

Comparison of Thermal Decomposition Precursors for O₂F
PrecursorChemical FormulaDecomposition Reaction
Dioxygen DifluorideO₂F₂O₂F₂ → O₂F + F
Trioxygen DifluorideO₃F₂2O₃F₂ → O₂ + 2O₂F

Generation of O₂F in Specialized Reactor Environments

The synthesis of this compound can also be achieved in specialized reactor environments, such as those utilizing microwave discharges. In these systems, a gas mixture containing oxygen and a fluorine source is subjected to a microwave discharge. The high-energy plasma created in the discharge can effectively dissociate the precursor molecules and facilitate the formation of O₂F. This technique allows for the generation of a variety of reactive species, and by carefully controlling the experimental conditions, the production of O₂F can be optimized.

Spectroscopic Characterization and Structural Elucidation of O₂f

Infrared Spectroscopy Investigations of O₂F

Infrared (IR) spectroscopy has been a pivotal tool in characterizing the vibrational modes of O₂F, providing a window into its structural framework.

Identification and Assignment of Vibrational Frequencies

The photolysis of fluorine (F₂) and oxygen (O₂) suspended in solid nitrogen, argon, or oxygen matrices leads to the formation of an oxyfluoride species distinct from OF₂ and O₂F₂. aip.org Through isotopic labeling, concentration studies, and normal coordinate analysis, specific infrared absorptions at 1499.7, 586.4, and 376.0 cm⁻¹ have been definitively assigned to the O₂F radical. aip.org These frequencies correspond to the fundamental vibrational modes of the molecule.

Vibrational Frequency (cm⁻¹)Assignment
1499.7O-O Stretching
586.4O-F Stretching
376.0Bending
Data sourced from The Journal of Chemical Physics aip.org

Matrix Isolation Infrared Spectroscopy Studies for O₂F

Matrix isolation is an experimental technique where guest molecules are trapped within a rigid, unreactive host material, typically a noble gas or nitrogen, at low temperatures. wikipedia.orgfu-berlin.de This method is particularly advantageous for studying reactive species like O₂F because it inhibits diffusion and bimolecular reactions, allowing for the spectroscopic investigation of isolated molecules. fu-berlin.de By trapping O₂F in matrices of solid nitrogen or argon, researchers have been able to obtain high-resolution infrared spectra, which are essential for accurate vibrational analysis. aip.orgnih.gov The low temperatures used in matrix isolation also simplify the spectra by populating only the lower vibrational and electronic states. wikipedia.org This technique was crucial in confirming the identity of O₂F and distinguishing its spectral features from those of other oxygen fluoride (B91410) compounds. aip.orgubc.ca

Ultraviolet Absorption Spectroscopy for O₂F Quantification in Gas Phase

Ultraviolet (UV) absorption spectroscopy serves as a valuable method for the quantitative analysis of gas-phase species. nih.govorc.co.jp This technique relies on the principle that molecules absorb UV radiation at specific wavelengths, leading to electronic transitions. nih.gov For O₂F, its UV absorption spectrum can be utilized to determine its concentration in a gaseous mixture. nist.gov While detailed absorption cross-section data for O₂F is specialized, the general methodology involves measuring the absorbance at a wavelength where O₂F is known to absorb and applying the Beer-Lambert law. mdpi.com It has been noted that the absorption spectra of O₂F indicate no close-lying electronic states below its dissociation energy. nist.gov

Analysis of Molecular Bonding and Geometry from Spectroscopic Data

The interpretation of spectroscopic data provides profound insights into the molecular bonding and geometric structure of O₂F.

Characterization of the Oxygen-Fluorine Bond Strength and Length in O₂F

In contrast to the strong O-O bond, the oxygen-fluorine bond in O₂F is significantly weaker than the O-F bonds in oxygen difluoride (OF₂). aip.org The O-F stretching frequency of 586.4 cm⁻¹ is indicative of this weaker bond. aip.org This suggests that the O₂F radical can be thought of as an O₂ molecule weakly perturbed by a fluorine atom. The bonding in O₂F, therefore, bears a resemblance to that in O₂F₂, which also features a short O-O bond and longer, weaker O-F bonds. aip.orgquora.com Bond energy is the energy required to break a mole of a particular covalent bond in the gaseous state, and a larger bond energy signifies a stronger bond. savemyexams.com

Reactivity and Mechanistic Studies of Dioxygen Monofluoride Radical

Kinetic Investigations of O₂F Equilibrium and Reaction Rates

The study of the kinetics and equilibrium involving the O₂F radical is crucial for understanding the thermodynamics and reaction pathways in fluorine-oxygen systems. nist.govlibretexts.org These investigations often involve determining the stability of the radical and the speed at which it reacts with other species. nuph.edu.uapurdue.edu

The dioxygen monofluoride radical exists in equilibrium with its dimer, dioxygen difluoride (O₂F₂). nist.gov O₂F₂ is known to be stable only at low temperatures, decomposing rapidly as it approaches its boiling point. wikipedia.org The dissociation of O₂F₂ into two O₂F radicals is a key reaction governing the concentration of the radical species. nist.gov

Recent spectroscopic and kinetic studies have enabled the construction of reliable thermodynamic tables for both O₂F and O₂F₂. nist.gov The standard enthalpy of formation for O₂F₂ has been updated, and the enthalpy change for the dissociation of O₂F has been a critical measurement for these calculations. nist.gov The equilibrium constant for the dissociation reaction O₂F₂ ⇌ 2O₂F is dependent on temperature, and its determination is fundamental to understanding the behavior of this system. nist.govfiveable.me

Thermodynamic Properties of Dioxygen Fluoride (B91410) Species
CompoundFormulaStandard Enthalpy of Formation (ΔfH⦵298)Standard Molar Entropy (S⦵298)
Dioxygen DifluorideO₂F₂19.2 kJ/mol277.2 J/(mol·K)
This compoundO₂FData based on experimental results of O₂F₂ decompositionAvailable in detailed thermochemical tables

This interactive table summarizes key thermodynamic data for dioxygen difluoride (O₂F₂) and notes the availability of data for the this compound (O₂F) radical. The values for O₂F₂ are taken from reference wikipedia.org. The data for O₂F are derived from kinetic and spectroscopic studies of the O₂F₂ equilibrium, as detailed in reference nist.gov.

Determining the rate constants for gas-phase reactions is essential for quantifying the reactivity of radicals like O₂F. wvu.eduepa.gov The rate of a bimolecular gas-phase reaction can be estimated using collision theory, which considers the frequency of collisions between reacting particles and the energy they possess. nuph.edu.ualibretexts.org For a reaction to occur, colliding particles must have sufficient energy to overcome the activation energy barrier and must be oriented correctly. nuph.edu.ua

Experimental methods for determining reaction rates often involve monitoring the change in concentration of reactants or products over time. physicsandmathstutor.com For gas-phase reactions, techniques like quadrupole ion trap mass spectrometry can be used to study reaction pathways and determine rate constants at various reactant pressures. wvu.edu While extensive databases for the kinetics of gas-phase atmospheric reactions exist, specific rate-coefficient data for reactions involving the O₂F radical are not widely documented in foundational literature. copernicus.org The high reactivity and instability of the O₂F radical make such measurements challenging. wikipedia.org However, the principles of gas-phase kinetics provide a framework for understanding how O₂F would behave. purdue.edulibretexts.org The rate law, which describes the relationship between the reaction rate and reactant concentrations, is determined empirically and is fundamental to elucidating the reaction mechanism. purdue.edu

Reaction Pathways and Intermediate Formation Involving O₂F

Free radicals are well-established as intermediate stages in many chemical reactions, including those in atmospheric chemistry, combustion, and polymerization. libretexts.org The this compound radical, also known as fluoroperoxyl, has been identified as a crucial intermediate in specific fluorine-oxygen chemical systems. wikipedia.org For instance, it is reported to be produced from the reaction of atomic fluorine with dioxygen, particularly at low temperatures. wikipedia.org

Following its formation as an intermediate, the O₂F radical exhibits distinct reactive pathways on inorganic substrates like silicon. rsc.orgrsc.org In the case of the monohydrogenated Si{001} surface, the fate of the O₂F radical depends on its recoil direction and energy after the initial dissociation of OF₂. rsc.orgrsc.org

First-principles molecular dynamics simulations have revealed two primary pathways for the O₂F radical: rsc.orgrsc.org

Surface Reaction: The radical can migrate across the silicon surface before it reacts further. This subsequent reaction involves the formation of a stable Si-O-Si bridge on the surface and the release of a second fluorine atom, which also adsorbs to the silicon. rsc.orgrsc.org

Desorption: Alternatively, the O₂F radical can desorb from the surface and re-enter the gas phase intact. rsc.orgrsc.org

These competing pathways highlight the complex dynamics at the gas-surface interface. The interaction is not a simple adsorption but a multi-step process mediated by the transient O₂F radical. Fewer than 10% of the computed trajectories for OF₂ impinging on the silicon surface resulted in a reaction, indicating a high barrier for the initial dissociation step that forms the O₂F radical. rsc.orgrsc.org

Reaction Pathways of O₂F Radical on Monohydrogenated Silicon Surface
Initial StepIntermediate SpeciesSubsequent PathwaysFinal Surface Products
Dissociation of OF₂ on Si-{001} surfaceAdsorbed F atom + Gaseous O₂F radicalO₂F migrates and reacts on the surfaceSi-O-Si bridge, Adsorbed F atoms
O₂F desorbs from the surfaceAdsorbed F atom

This interactive table outlines the mechanistic steps involving the this compound (O₂F) radical during the reaction of oxygen difluoride with a monohydrogenated silicon surface, based on findings from first-principles molecular dynamics simulations. rsc.orgrsc.org

Computational Chemistry and Theoretical Characterization of O₂f

Quantum Chemical Methodologies Applied to O₂F Electronic Structure

The electronic structure of a molecule describes the quantum state of its electrons and is fundamental to understanding its properties. wikipedia.orgalgorithmiq.fi Quantum chemical calculations are essential for determining this structure by solving the Schrödinger equation, often using the Born-Oppenheimer approximation which assumes fixed nuclear positions. wikipedia.orgalgorithmiq.fi For a radical species like dioxygen monofluoride (O₂F), which possesses an unpaired electron, several quantum chemical methodologies are employed to accurately model its electronic configuration.

The ground state of the OF radical is a π-type doublet, denoted as ²Π. researchgate.net This arises from the removal of an electron from the highest occupied molecular orbital (HOMO), which has π character. researchgate.net The inherent near-degeneracy in the low-lying states of such molecules necessitates a multi-reference (MR) description of the wavefunction for accurate characterization. researchgate.net

A variety of computational methods have been utilized to study O₂F and its analogues. These include:

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org

Density Functional Theory (DFT) : Methods like Becke-3-Lee-Yang-Parr (B3LYP) are widely used. researchgate.net DFT calculates the electronic structure based on the electron density rather than the complex wavefunction, offering a balance between accuracy and computational cost. wikipedia.org

Møller-Plesset (MP) Perturbation Theory : Second-order Møller-Plesset (MP2) is a common post-Hartree-Fock method that incorporates electron correlation. researchgate.net

Coupled Cluster (CC) Theory : The Coupled Cluster Singles and Doubles (CCSD) method is considered a high-level theoretical approach that provides very accurate results for electron correlation. researchgate.net

Fock-Space Multi-Reference Coupled-Cluster (FSMRCC) : This advanced method is particularly suited for molecules with near-degenerate low-lying states, like O₂F, providing a robust description of the wavefunction. researchgate.net

One study compared the performance of HF, B3LYP, MP2, and CCSD with various basis sets for calculating parameters of the OF radical. researchgate.net The results indicated that the B3LYP method with the 6-311++G** basis set provided the best accuracy for most calculated parameters when compared to experimental values. researchgate.net Another study utilized the constrained variational approach in Fock-space multi-reference coupled-cluster (CVA-FSMRCCSD) to calculate properties like dipole moments and polarizabilities. researchgate.net

Table 1: Comparison of Calculated Dipole Moments for Oxygen Monofluoride (OF) Radical All results are in atomic units (a.u.).

MethodBasis SetDipole Moment (a.u.)
CVA-FSMRCCSDcc-pVDZ0.038
CVA-FSMRCCSDcc-pVTZ0.027
CVA-FSMRCCSDaug-cc-pVDZ0.031
Finite Field FSMRCCSDcc-pVDZ0.038
Finite Field FSMRCCSDcc-pVTZ0.027
This table is based on data from reference researchgate.net.

Theoretical Prediction and Calculation of Vibrational Potential Functions for O₂F

The vibrational potential function of a molecule describes the potential energy as a function of its internuclear distances, which governs its vibrational motions. Theoretical calculations are crucial for determining this function and predicting vibrational frequencies, which can then be compared with experimental spectroscopic data, such as those from infrared (IR) spectroscopy. wikipedia.orgaip.org

For this compound, theoretical studies have focused on calculating its fundamental vibrational frequencies. The photolysis of fluorine (F₂) and oxygen (O₂) in solid matrices of nitrogen, argon, or oxygen produces the O₂F radical, allowing for its infrared spectrum to be measured. aip.org These experimental spectra show key absorption bands that can be assigned to the vibrational modes of O₂F. aip.org

A normal coordinate analysis is a common theoretical method used to relate the vibrational frequencies to the molecular geometry and force constants. aip.org This analysis for O₂F has identified three fundamental vibrations: the O-O stretch, the O-F stretch, and the F-O-O bend.

Isotopic substitution studies, where ¹⁶O is replaced by ¹⁸O, are a powerful tool to confirm vibrational assignments. By observing the shifts in the infrared absorption bands and comparing them with theoretical predictions, the assignments of the vibrational modes can be validated. aip.org

Table 2: Experimental and Calculated Vibrational Frequencies for O₂F (in cm⁻¹)

Vibrational ModeExperimental Frequency (in Ar matrix) aip.orgCalculated Frequency
O-O Stretch1499.7Not specified in provided context
O-F Stretch586.4Not specified in provided context
F-O-O Bend376.0Not specified in provided context
This table is based on data from reference aip.org. The specific calculated values were not detailed in the search results but are a primary goal of the theoretical methods described.

The potential energy surface (PES) for a molecule can be investigated using ab initio methods like MP2 and multi-reference configuration interaction (MRSDCI) with appropriate basis sets (e.g., aug-cc-pVTZ). nih.gov By solving the Schrödinger equation for the nuclear motions on this calculated PES, vibrational energy levels can be accurately determined. nih.gov

Advanced Electronic Structure Analysis and Bonding Descriptions of O₂F

Advanced analysis of the electronic structure provides deeper insights into the nature of chemical bonding within the O₂F radical. Beyond simply calculating energies and geometries, these methods examine the distribution of electrons and the character of the molecular orbitals. huntresearchgroup.org.uk

The bonding in O₂F is influenced by its open-shell radical nature. researchgate.net The molecule contains one unpaired electron, which significantly affects its reactivity and properties. The ground electronic state is of ²Π symmetry. researchgate.net Quantum chemical calculations have been used to determine key electronic properties, such as the dipole moment and polarizability, which are related to the molecule's response to an external electric field. researchgate.net

Methods like Atoms in Molecules (AIM) can be used to analyze the electron density to define atomic basins and bond critical points. huntresearchgroup.org.uk This allows for the quantification of bond strength and bond order. huntresearchgroup.org.uk Another popular approach is the Natural Bond Orbital (NBO) analysis, which localizes molecular orbitals into Lewis-like bonding structures, providing a more intuitive chemical picture. huntresearchgroup.org.uk

For the OF radical, studies have focused on how properties change with the choice of basis set in the calculations. researchgate.net The CVA-FSMRCCSD method, for example, has been used to compute the dipole moment, showing a general agreement with other high-level methods. researchgate.net The analysis of the electronic structure of O₂F is complex, requiring methods that can adequately handle electron correlation and the near-degeneracy of its electronic states. researchgate.netresearchgate.net

Computational Simulations of O₂F Reaction Pathways and Transition States

Computational simulations are indispensable for exploring the reaction mechanisms of reactive species like O₂F. chemrxiv.org These simulations can map out the potential energy surface for a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov

The study of reaction pathways often involves tracing an intrinsic reaction coordinate (IRC) from a calculated transition state structure down to the reactants and products. nih.gov Identifying the transition state, which is a first-order saddle point on the potential energy surface, is a key challenge in computational chemistry. nih.gov

For a radical like O₂F, potential reactions could include its formation from F and O₂, or its subsequent reactions with other species. For example, the thermal decomposition of dioxygen difluoride (O₂F₂) can produce the O₂F radical. wikipedia.org O₂F₂ → F + O₂F wikipedia.org

Computational methods used to simulate reaction pathways include:

Ab initio Molecular Dynamics (MD): This method simulates the movement of atoms over time based on forces calculated directly from electronic structure theory, allowing for the exploration of reaction dynamics without pre-existing assumptions about the reaction coordinate. nih.gov

Automated Reaction Path Search Methods: These algorithms can systematically explore the potential energy surface to find reaction pathways and transition states, which is particularly useful for discovering new or unexpected mechanisms. chemrxiv.orgnih.gov

While specific computational studies detailing the full reaction pathways and transition states for O₂F reactions were not available in the provided search context, the methodologies are well-established. chemrxiv.orgnih.govnih.gov Such simulations would be crucial for understanding the kinetics and thermodynamics of reactions involving this compound, for instance, in atmospheric or combustion chemistry. These computational tools can predict reaction rates and selectivities, guiding experimental efforts in catalyst design and the development of new synthetic methods. nih.govnih.gov

Research Applications and Environmental Implications of Dioxygen Monofluoride

Atmospheric Chemistry Research Involving O₂F

Dioxygen monofluoride is recognized for its importance in atmospheric chemistry. researchgate.net Radicals containing oxygen and fluorine, such as O₂F, are present in the Earth's atmosphere and are implicated in atmospheric chemical processes. wikipedia.org

Occurrence and Formation Pathways of O₂F in Earth's Atmosphere

This compound is a radical compound that is stable only at low temperatures. wikipedia.org In the atmosphere, it can be formed from the reaction of atomic fluorine with dioxygen (O₂). wikipedia.org This reaction is a key pathway for the presence of O₂F in the atmospheric environment. wikipedia.org

Involvement of O₂F in Atmospheric Ozone Depletion Mechanisms

Oxygen- and fluorine-containing radicals like O₂F have been associated with the destruction of ozone in the atmosphere. wikipedia.org The primary cause of ozone depletion is the presence of manufactured chemicals, especially halocarbon refrigerants and solvents, which release halogen atoms like chlorine and bromine through photodissociation. wikipedia.org These halogen radicals catalyze the breakdown of ozone (O₃) into oxygen (O₂). wikipedia.org

While fluorine radicals are also released, their role in ozone depletion is considered less significant compared to chlorine and bromine. wikipedia.orgstackexchange.com This is because free fluorine atoms in the atmosphere are believed to react with methane (B114726) to form hydrofluoric acid, which then precipitates as rain. wikipedia.org This process reduces the availability of fluorine atoms to react with and destroy ozone molecules. wikipedia.org

Plasma Chemistry and Materials Processing Research Utilizing O₂F

This compound plays a crucial role in plasma chemistry, particularly in the etching of materials. Atmospheric pressure plasma jets (APPJs) are a key technology in this area, utilizing gas mixtures to generate reactive species. aip.orgtue.nl

Generation and Detection of O₂F in Atmospheric Pressure Plasma Jets

In atmospheric pressure plasma jets operating with a helium, carbon tetrafluoride (CF₄), and oxygen (O₂) gas mixture, O₂F is generated as a significant reactive species. aip.org It is believed that fluorine atoms produced within the plasma combine with oxygen molecules to form O₂F. aip.org

The concentration of O₂F has been measured using ultraviolet absorption spectroscopy. In one study, the concentration of O₂F inside the plasma was found to be 4.5 x 10¹⁴ cm⁻³, and it increased to 1.3 x 10¹⁵ cm⁻³ in the effluent, remaining constant for a significant distance. aip.org

Role of O₂F in Etching Processes of Metal Surfaces

The long-lived nature of O₂F in the plasma effluent makes it a key species in the etching of metal surfaces. aip.org For example, in the etching of tantalum, the etch rates were observed to vary little with the distance from the plasma source, indicating that a long-lived reactive species like O₂F is responsible for the etching process. aip.org A possible reaction mechanism is the interaction of O₂F with the metal surface, such as Tantalum (Ta), leading to the formation of a metal fluoride (B91410). aip.org

O₂F as a Carrier Species for Reactive Fluorine in Plasma Effluents

The stability of the O₂F radical in the post-plasma region suggests that it acts as a carrier for atomic fluorine. aip.org This is a critical finding, as it indicates that O₂F can transport reactive fluorine atoms over a distance to a substrate, enabling etching processes to occur away from the immediate plasma zone. aip.org The concentration of atomic fluorine was estimated to be significantly lower than that of O₂F at a distance from the plasma jet exit, highlighting the importance of O₂F as the primary fluorine-containing reactive species in the effluent. researchgate.net

Interactive Data Table: O₂F Concentration in an Atmospheric Pressure Plasma Jet aip.org

LocationDistance from APPJ Exit (cm)Time (ms)O₂F Concentration (cm⁻³)
Inside Plasma--4.5 x 10¹⁴
Effluent121.3 x 10¹⁵
Effluent5101.3 x 10¹⁵

Investigation of O₂F Behavior in Energetic Material Research

The investigation of this compound (O₂F), a highly reactive radical, within the field of energetic material research is a niche and largely theoretical area of study. Direct experimental research focusing solely on the behavior of the O₂F radical in energetic formulations is limited due to its extreme instability and transient nature. wikipedia.org It is typically observed as an intermediate in the decomposition of other oxygen fluorides, such as dioxygen difluoride (O₂F₂). wikipedia.orgwikipedia.org Consequently, much of its potential role in energetic materials is inferred from the behavior of its more stable precursors and related oxygen fluoride compounds, which are recognized for their high energy and strong oxidizing capabilities. wikipedia.org

Oxygen fluorides, as a class of compounds, have garnered attention as potential oxidizers in propulsion systems and energetic formulations because they can release a significant amount of energy. wikipedia.org The O₂F radical, being a product of the decomposition of compounds like O₂F₂, is inherently part of the reaction mechanism of these energetic systems. wikipedia.orgwikipedia.org Its behavior is intrinsically linked to the chemistry of chain reactions in combustion and explosion processes, where radical species are crucial for ignition and sustaining rapid reaction rates. jhuapl.edu

The primary interest in fluorine-containing compounds in energetic materials stems from their potential to increase energy density and detonation performance. cswab.org Fluorine-based oxidizers are generally more powerful than their oxygen-based counterparts. google.com The presence of fluorine atoms can lead to higher density, improved thermal stability, and enhanced detonation velocities and pressures in energetic formulations. cswab.orgresearchgate.net While direct studies on O₂F are scarce, the broader research into fluorine-containing oxidizers provides a context for its potential behavior. For instance, fluorinated polymers are used as effective oxidizers for metal fuels in energetic composites, demonstrating faster flame speeds and higher reaction pressures compared to conventional oxidizers. researchgate.net

The transient existence of the O₂F radical makes its direct application as a stable component of energetic materials impractical. However, its formation as a decomposition product is a critical factor in the performance of energetic systems utilizing oxygen fluorides. The decomposition of trioxygen difluoride (O₃F₂), for example, yields O₂F radicals and is known to be hypergolic with most rocket propellant fuels, meaning it ignites spontaneously on contact. wikipedia.org This suggests that the formation of O₂F can be a key step in the initiation of combustion in such systems.

Theoretical studies and computational chemistry offer a pathway to understanding the properties of unstable molecules like this compound. sioc-journal.cn Such studies can predict the bond energies, stability, and potential reaction pathways, providing insights into how O₂F might behave under the extreme conditions of a detonation or combustion event. For example, computational chemistry has been used to determine the high barrier to rotation around the O-O bond in dioxygen difluoride, which is related to its instability and high reactivity. wikipedia.org Similar theoretical investigations would be necessary to fully characterize the energetic potential of the O₂F radical.

The table below summarizes the properties of this compound and a related, more stable oxygen fluoride to provide context for its potential energetic characteristics.

PropertyThis compound (O₂F)Dioxygen Difluoride (O₂F₂)
Chemical Formula O₂FO₂F₂
Molar Mass 51.00 g/mol 70.00 g/mol
Appearance Stable only at low temperatures wikipedia.orgOrange-red solid wikipedia.org
Key Characteristic Highly reactive radical wikipedia.orgExtremely strong oxidant wikipedia.org
Decomposition ---Decomposes into O₂ and F₂ even at -160°C wikipedia.org
Synthesis Thermal decomposition of O₂F₂ wikipedia.orgElectric discharge on a mixture of O₂ and F₂ wikipedia.org

Q & A

Q. What are the recommended methods for synthesizing dioxygen monofluoride in a laboratory setting?

this compound (O₂F) is typically synthesized via low-temperature reactions of oxygen (O₂) and fluorine (F₂) under controlled conditions. A common approach involves mixing O₂ and F₂ in a 1:1 molar ratio at cryogenic temperatures (e.g., -196°C using liquid nitrogen) in an inert matrix or reactor. Precise control of reactant flow rates and pressure is critical to avoid explosive side reactions. Post-synthesis, O₂F is stabilized by maintaining temperatures below -160°C to prevent decomposition into O₂ and F₂ .

Q. How can researchers ensure the stability of this compound during experimental procedures?

O₂F is thermally unstable and requires cryogenic storage (e.g., liquid nitrogen-cooled traps) and inert atmospheres (e.g., argon or helium) to minimize decomposition. Stability can be monitored using infrared (IR) spectroscopy to detect O-F bond vibrations (e.g., ~700–800 cm⁻¹). Thermal stability thresholds are well-documented in thermodynamic tables, such as the JANAF thermochemical data, which indicate rapid decomposition above 150 K .

Table 1: Thermal Stability of O₂F

Temperature (K)PhaseDecomposition Rate
100Solid<0.1% per hour
150LiquidRapid (>90% per min)
Source: JANAF thermochemical tables

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Infrared (IR) Spectroscopy : Identifies O-F stretching modes (~750 cm⁻¹) and O-O vibrational bands (~1550 cm⁻¹).
  • Raman Spectroscopy : Resolves bond symmetry and rotational transitions, particularly in solid-phase O₂F.
  • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z = 70 for O₂F⁺) and fragmentation patterns. Cryogenic sampling cells are essential to preserve sample integrity during analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in oxidative reactions?

Computational studies using hybrid functionals like ωB97X-D and M06-2X with basis sets such as 6-311++G** are effective for modeling O₂F’s electronic structure and reaction pathways. For example, DFT calculations can predict bond dissociation energies (BDEs) and transition states for O₂F-mediated oxidation reactions. A recent study reported O-F BDEs of 210.5 kJ/mol (ωB97X-D) and 205.8 kJ/mol (M06-2X), highlighting method-dependent variations .

Table 2: Calculated O-F Bond Dissociation Energies (BDEs)

MethodBDE (kJ/mol)
ωB97X-D/6-311++G210.5
M06-2X/6-311++G205.8
Source: DFT studies on analogous fluorides

Q. What strategies resolve contradictions in reported thermodynamic properties of O₂F?

Discrepancies in thermodynamic data (e.g., enthalpy of formation) can arise from impurities or experimental conditions. To address this:

  • Cross-validate experimental data with high-level computational models (e.g., CCSD(T)/CBS).
  • Replicate measurements using multiple techniques (e.g., calorimetry vs. spectroscopy).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies that fill knowledge gaps .

Q. How to design experiments to study the decomposition pathways of O₂F under varying conditions?

  • Controlled Environments : Use cryo-reactors with adjustable temperatures (100–200 K) and pressures (1–10 bar).
  • In Situ Monitoring : Employ time-resolved UV-Vis spectroscopy to track decomposition intermediates (e.g., FO₂ radicals).
  • Isotopic Labeling : Introduce ¹⁸O or ¹⁹F isotopes to trace reaction mechanisms. Reference JANAF data for baseline decomposition rates and compare with real-time observations .

Methodological Considerations

  • Data Contradiction Analysis : Apply error analysis frameworks (e.g., uncertainty quantification in bond lengths or reaction barriers) to reconcile conflicting results .
  • Literature Review : Use structured databases (e.g., CAS Common Chemistry) and avoid extrapolating data from unrelated fluoride classes unless validated .

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